2,2'-Furan-2,5-diyldiethanethioamide

Catalog No.
S5993217
CAS No.
M.F
C8H10N2OS2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Furan-2,5-diyldiethanethioamide

Product Name

2,2'-Furan-2,5-diyldiethanethioamide

IUPAC Name

2-[5-(2-amino-2-sulfanylideneethyl)furan-2-yl]ethanethioamide

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C8H10N2OS2/c9-7(12)3-5-1-2-6(11-5)4-8(10)13/h1-2H,3-4H2,(H2,9,12)(H2,10,13)

InChI Key

JCFBHOSYCHCDOD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)CC(=S)N)CC(=S)N

Canonical SMILES

C1=C(OC(=C1)CC(=S)N)CC(=S)N

The exact mass of the compound 2,2'-(2,5-furandiyl)diethanethioamide is 214.02345529 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Furan-2,5-diyldiethanethioamide is a chemical compound characterized by its unique structure that includes two furan rings connected by a thioamide functional group. The presence of the furan moiety contributes to its potential reactivity and biological activity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and material science.

The chemical reactivity of 2,2'-Furan-2,5-diyldiethanethioamide can be attributed to the presence of both furan and thioamide functionalities. It may undergo several types of reactions:

  • Nucleophilic Substitution: The thioamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon adjacent to the sulfur atom.
  • Electrophilic Aromatic Substitution: The furan rings can undergo electrophilic substitutions, allowing for the introduction of various substituents on the aromatic system.
  • Condensation Reactions: The compound can also engage in condensation reactions, particularly with aldehydes or ketones, forming more complex structures.

The synthesis of 2,2'-Furan-2,5-diyldiethanethioamide can be achieved through several methods:

  • Condensation Reactions: This involves reacting furan derivatives with thioamides under acidic or basic conditions to form the desired compound.
  • Multicomponent Reactions: Utilizing three or more reactants in a single reaction step can lead to the formation of this compound efficiently.
  • Functional Group Transformations: Starting from readily available furan derivatives and modifying them through specific reactions to introduce the thioamide functionality.

The applications of 2,2'-Furan-2,5-diyldiethanethioamide are varied:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Materials Science: Its unique structure may allow for use in developing new materials with specific properties.
  • Organic Synthesis: It can act as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2,2'-Furan-2,5-diyldiethanethioamide may include:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses.
  • Binding Affinity Studies: Determining its binding affinity for various biological molecules will help elucidate its mechanism of action.

Several compounds share structural similarities with 2,2'-Furan-2,5-diyldiethanethioamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Furoic AcidContains a single furan ringUsed as a precursor for various derivatives
ThioacetamideContains a thioamide groupKnown for its use in organic synthesis
5-(Aminomethyl)furanContains an amino group attached to a furan ringExhibits potential as a monomer in polymers
Furan-2-carboxylic acidContains a carboxylic acid functional groupImportant in polymer chemistry

The uniqueness of 2,2'-Furan-2,5-diyldiethanethioamide lies in its dual furan structure combined with a thioamide linkage, which may confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.02345529 g/mol

Monoisotopic Mass

214.02345529 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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